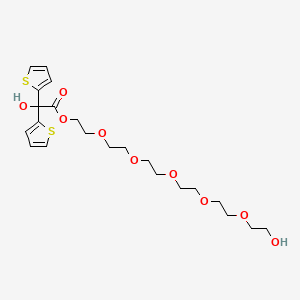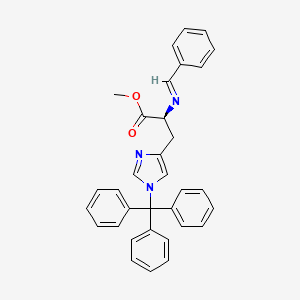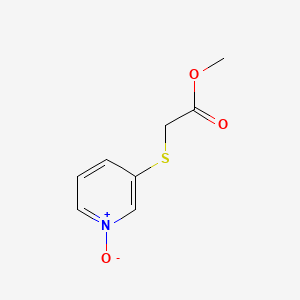
Di-2-Thienyl-glycolic Acid Hexagol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-2-Thienyl-glycolic Acid Hexagol Ester is a complex organic compound characterized by its multiple ethoxy groups and a dithiophenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-2-Thienyl-glycolic Acid Hexagol Ester typically involves a multi-step process:
Formation of the Ethoxy Chain: The initial step involves the sequential addition of ethylene oxide to ethylene glycol, resulting in the formation of a polyethoxy chain.
Introduction of the Dithiophenylacetate Moiety: The polyethoxy chain is then reacted with 2-hydroxy-2,2-dithiophen-2-ylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The dithiophenylacetate moiety can be reduced to form thiol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Polymer Science: Used as a monomer or crosslinker in the synthesis of polymers with unique properties.
Catalysis: Acts as a ligand in coordination chemistry for the development of novel catalysts.
Biology
Drug Delivery: Potential use in the design of drug delivery systems due to its hydrophilic nature.
Bioconjugation: Utilized in the conjugation of biomolecules for various biological assays.
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry
Coatings: Used in the formulation of advanced coatings with enhanced durability and resistance.
Wirkmechanismus
The mechanism of action of Di-2-Thienyl-glycolic Acid Hexagol Ester involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene Glycol Derivatives: Compounds with similar polyethoxy chains but different terminal groups.
Dithiophenylacetate Derivatives: Compounds with similar dithiophenylacetate moieties but different linking groups.
Uniqueness
The uniqueness of Di-2-Thienyl-glycolic Acid Hexagol Ester lies in its combination of a long polyethoxy chain with a dithiophenylacetate moiety, providing a balance of hydrophilicity and reactivity that is not commonly found in other compounds.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O9S2/c23-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-21(24)22(25,19-3-1-17-32-19)20-4-2-18-33-20/h1-4,17-18,23,25H,5-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDWSORRVDMCMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(=O)OCCOCCOCCOCCOCCOCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)

![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)

